molecular formula C13H13N3O B1299519 N-(5-Amino-2-methyl-phenyl)-isonicotinamide CAS No. 436089-25-7

N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Cat. No. B1299519
M. Wt: 227.26 g/mol
InChI Key: OXDXXBXREHAVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Amino-2-methyl-phenyl)-isonicotinamide” is a chemical compound with the molecular formula C16H15N5 . It is a yellow solid and is known to crystallize with two independent molecules (A and B) in the asymmetric unit .


Synthesis Analysis

The synthesis of “N-(5-Amino-2-methyl-phenyl)-isonicotinamide” involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent selected from Pd-C/ammonium formate, Pd-C/formic acid, and Pd-C/ammonium formate/formic acid .


Molecular Structure Analysis

The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Chemical Reactions Analysis

The crystal packing of “N-(5-Amino-2-methyl-phenyl)-isonicotinamide” is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A, and C—H…π interactions .

Scientific Research Applications

Antimicrobial and Antioxidant Research

Summary of the Application

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” and its derivatives have been synthesized and studied for their in vitro antimicrobial activities against clinically isolated strains . The antioxidant activity was also determined by diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .

Methods of Application or Experimental Procedures

A series of novel “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones . The chemical structures were confirmed by elemental analyses, UV-Vis, FT-IR and 1H NMR spectral studies .

Results or Outcomes

The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . Some compounds showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDXXBXREHAVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360657
Record name N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methyl-phenyl)-isonicotinamide

CAS RN

436089-25-7
Record name N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.